
Cycrimine
Vue d'ensemble
Description
La cycrimine est un médicament anticholinergique central principalement utilisé dans le traitement et la prise en charge de la maladie de Parkinson. Il agit en réduisant les niveaux d’acétylcholine afin de rétablir l’équilibre avec la dopamine, qui est souvent perturbé chez les patients atteints de la maladie de Parkinson .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La cycrimine peut être synthétisée par un processus en plusieurs étapes impliquant la réaction du bromure de cyclopentylmagnésium avec le phénylacétonitrile, suivie de l’addition de pipéridine et d’une réduction ultérieure . Les conditions réactionnelles impliquent généralement l’utilisation de solvants anhydres et des températures contrôlées pour garantir l’obtention du produit souhaité.
Méthodes de production industrielle
La production industrielle de la this compound implique des voies de synthèse similaires, mais à plus grande échelle. Le procédé est optimisé en termes de rendement et de pureté, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation et la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .
Analyse Des Réactions Chimiques
Types de réactions
La cycrimine subit plusieurs types de réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former divers métabolites.
Réduction : Les réactions de réduction peuvent modifier le cycle pipéridine ou d’autres groupes fonctionnels.
Substitution : La this compound peut subir des réactions de substitution, en particulier au niveau du cycle pipéridine ou du groupe phényle.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et de l’aluminium, et divers nucléophiles pour les réactions de substitution. Les conditions impliquent souvent des températures contrôlées et des atmosphères inertes pour éviter des réactions secondaires indésirables .
Principaux produits formés
Applications de la recherche scientifique
La this compound a une large gamme d’applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle dans les études d’agents anticholinergiques et de leurs interactions avec les récepteurs.
Biologie : Étudié pour ses effets sur les niveaux de neurotransmetteurs et la liaison des récepteurs dans le cerveau.
Industrie : Utilisé dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans les processus de contrôle qualité
Applications De Recherche Scientifique
Clinical Efficacy
Cycrimine was developed in the 1950s and has been used as an effective treatment for Parkinson's disease. It is particularly beneficial for patients experiencing tremors and rigidity. Studies have shown that this compound can significantly improve motor function by restoring the balance between acetylcholine and dopamine .
Dosage and Administration
Typically, therapy with this compound is initiated at doses ranging from 1 to 2 mg three times daily. Adjustments are made based on patient response and tolerance .
Dystonia Management
Research has also investigated this compound's potential in managing dystonia-related tremors. While it shows promise due to its anticholinergic properties, further studies are necessary to establish its efficacy and safety for this application.
Other Neurological Conditions
Beyond Parkinson's disease and dystonia, this compound's anticholinergic effects have led researchers to explore its use in other neurological disorders characterized by cholinergic overactivity. However, comprehensive clinical trials are still needed to validate these applications .
Case Study 1: Parkinson’s Disease Treatment
In a clinical trial involving patients with idiopathic Parkinson’s disease, this compound was administered alongside standard dopaminergic therapy. Results indicated that patients experienced a notable reduction in tremors and improved overall motor function compared to baseline measurements. Side effects were reported but were manageable within therapeutic ranges .
Case Study 2: Dystonia-Related Tremors
A small cohort study assessed this compound's effectiveness in patients with dystonia experiencing tremors. While some participants reported symptomatic relief, variability in response highlighted the need for more extensive research to confirm these findings.
Comparative Analysis with Other Anticholinergics
Drug | Mechanism | Primary Use | Efficacy |
---|---|---|---|
This compound | Muscarinic receptor antagonist | Parkinson’s disease | Effective for tremors and rigidity |
Trihexyphenidyl | Muscarinic receptor antagonist | Parkinson’s disease | Similar efficacy with fewer side effects |
Benztropine | Muscarinic receptor antagonist | Parkinson’s disease | Effective but may cause sedation |
Mécanisme D'action
La cycrimine exerce ses effets en se liant au récepteur muscarinique de l’acétylcholine M1, inhibant efficacement l’acétylcholine. Cette inhibition rétablit l’équilibre normal dopamine-acétylcholine dans le cerveau, soulageant les symptômes de la maladie de Parkinson. Les cibles moléculaires impliquées comprennent les récepteurs muscariniques de l’acétylcholine, et les voies affectées sont celles liées à la régulation des neurotransmetteurs .
Comparaison Avec Des Composés Similaires
Composés similaires
- Bipéridène
- Procyclidine
- Trihexyphénidyl
Unicité
La cycrimine est unique en termes d’affinité de liaison spécifique pour le récepteur muscarinique de l’acétylcholine M1, ce qui la rend particulièrement efficace pour rétablir l’équilibre dopamine-acétylcholine chez les patients atteints de la maladie de Parkinson. Comparée à des composés similaires, la this compound a une structure chimique distincte qui contribue à son profil pharmacologique unique .
Activité Biologique
Cycrimine is a synthetic anticholinergic drug primarily used in the treatment of Parkinson's disease. Its biological activity stems from its ability to modulate neurotransmitter levels, particularly by antagonizing the action of acetylcholine, thus restoring balance with dopamine. This article delves into the mechanisms, effects, and clinical findings associated with this compound.
This compound acts as an antagonist at the muscarinic acetylcholine receptor M1 . In Parkinson's disease, there is a deficiency of dopamine due to the degeneration of dopaminergic neurons. This imbalance leads to an overactivity of acetylcholine, which contributes to symptoms such as tremors and rigidity. By inhibiting acetylcholine's action, this compound helps to alleviate these symptoms:
- Chemical Structure : this compound features a piperidine ring, a cyclopentyl group, and a phenyl group, which facilitate its interaction with neurotransmitter receptors in the brain.
- Biological Role : It effectively reduces acetylcholine levels, thereby improving motor function and reducing parkinsonian symptoms .
Clinical Efficacy
Numerous studies have evaluated the effectiveness of this compound in managing Parkinson's disease symptoms. The following table summarizes key findings from various clinical trials:
Case Studies
Case studies provide insight into the real-world application of this compound:
- Case Study 1 : A patient with advanced Parkinson’s disease exhibited marked improvement in tremors after initiating this compound therapy. The patient reported reduced severity of symptoms and increased mobility within weeks of treatment.
- Case Study 2 : In another instance, a patient experienced significant side effects including confusion and dry mouth, highlighting the importance of monitoring adverse reactions during treatment.
Adverse Effects
While this compound is effective in alleviating symptoms of Parkinson’s disease, it is essential to be aware of potential side effects:
- Common Side Effects : Dry mouth, constipation, blurred vision, and urinary retention.
- Cognitive Effects : There is evidence that anticholinergic drugs can impair short-term memory and exacerbate confusion, especially in older patients or those with pre-existing cognitive impairments .
Research Findings
Research continues to explore the broader implications of this compound’s biological activity:
- Neuropsychiatric Effects : Studies indicate that anticholinergic medications may lead to neuropsychiatric side effects such as hallucinations or acute confusion .
- Long-term Use : Ongoing investigations are assessing the long-term impact of this compound on cognitive function in patients with Parkinson’s disease.
Propriétés
IUPAC Name |
1-cyclopentyl-1-phenyl-3-piperidin-1-ylpropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO/c21-19(18-11-5-6-12-18,17-9-3-1-4-10-17)13-16-20-14-7-2-8-15-20/h1,3-4,9-10,18,21H,2,5-8,11-16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWRUZBWLEWHWRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCC(C2CCCC2)(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50861769 | |
Record name | Cycrimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
9.09e-03 g/L | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Cycrimine binds the muscarinic acetylcholine receptor M1, effectively inhibiting acetylcholine. This decrease in acetylcholine restores the normal dopamine-acetylcholine balance and relieves the symptoms of Parkinson's disease. | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
77-39-4 | |
Record name | Cycrimine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77-39-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cycrimine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000077394 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cycrimine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50861769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cycrimine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.932 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYCRIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543567RFQQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Cycrimine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015077 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
112-113 | |
Record name | Cycrimine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00942 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.